3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile
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Overview
Description
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is an organic compound that features an aminophenyl group attached to a dihydroisoxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the reaction of 4-aminobenzonitrile with suitable reagents to form the dihydroisoxazole ring. One common method involves the cyclization of 4-aminobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired dihydroisoxazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the dihydroisoxazole ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted aminophenyl derivatives.
Scientific Research Applications
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroisoxazole ring may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)coumarin: Known for its anti-inflammatory properties.
2-(4-Aminophenyl)benzothiazole: Exhibits potent antimicrobial activity.
Uniqueness
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to its dihydroisoxazole ring, which imparts distinct chemical and biological properties compared to other aminophenyl derivatives
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(4-aminophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5,12H2 |
InChI Key |
VPJALPTVDNEVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)N)C#N |
Origin of Product |
United States |
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